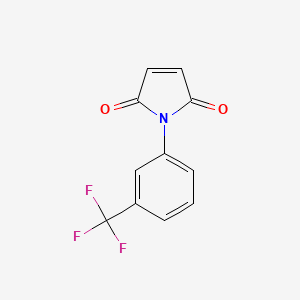

1-(3-(Trifluoromethyl)phenyl)-1h-pyrrole-2,5-dione

描述

1-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione (CAS: 53629-19-9) is a maleimide derivative characterized by a pyrrole-2,5-dione core substituted at the N(1) position with a 3-(trifluoromethyl)phenyl group. Its molecular formula is C₁₁H₆F₃NO₂, with a molecular weight of 241.17 g/mol . The trifluoromethyl (-CF₃) group confers enhanced electron-withdrawing properties and metabolic stability, making this compound valuable in medicinal chemistry and materials science.

属性

IUPAC Name |

1-[3-(trifluoromethyl)phenyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO2/c12-11(13,14)7-2-1-3-8(6-7)15-9(16)4-5-10(15)17/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQGGHYHHYCKIMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C(=O)C=CC2=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351754 | |

| Record name | 1-[3-(Trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53629-19-9 | |

| Record name | 1-[3-(Trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[3-(Trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction of 3-(Trifluoromethyl)aniline with Maleic Anhydride Derivatives

A common route is the nucleophilic attack of 3-(trifluoromethyl)aniline on maleic anhydride or substituted maleic anhydrides (e.g., dichloromaleic anhydride), leading to an intermediate amic acid that cyclizes to the pyrrole-2,5-dione structure upon heating or under acidic conditions.

- Typical conditions: The reaction is carried out in solvents such as ethanol or toluene, often with catalytic amounts of acetic acid to promote cyclization.

- Heating: Conventional reflux or microwave-assisted heating can be employed to accelerate the reaction and improve yields.

- Yields: Microwave-assisted synthesis has demonstrated yields ranging from approximately 40% to over 70% with significantly reduced reaction times compared to conventional heating.

Amidrazone Route

Another method involves the reaction of N-substituted amidrazones with maleic anhydride derivatives. Amidrazones bearing the 3-(trifluoromethyl)phenyl substituent can react with 2,3-dimethylmaleic anhydride or similar reagents to form substituted pyrrole-2,5-diones.

- Reaction conditions: The amidrazone and maleic anhydride are dissolved in solvents such as toluene or chloroform and either left at room temperature for extended periods (2–21 days) or heated at reflux for several hours (e.g., 5 hours).

- Purification: The resulting solids are isolated by filtration and purified by recrystallization from ethanol.

Detailed Preparation Procedures

Microwave-Assisted Synthesis

Microwave irradiation has been applied to the synthesis of pyrrole-2,5-dione derivatives, including those with aryl substituents, to enhance reaction efficiency.

| Entry | Aniline Equiv. | Catalyst Equiv. | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|---|

| 9 | 1.0 | 1.5 | Ethanol | 140 | 20 | 39.56 |

| 9' | 1.0 | 2.0 | Ethanol | 140 | 20 | 50.12 |

| 9'' | 1.0 | 2.0 | Ethanol | 140 | 40 | 62.30 |

| 9''' | 1.0 | 2.0 | Ethanol | 140 | 80 | 70.21 |

Table 1: Microwave-assisted synthesis of 3,4-dichloro-1-phenyl-1H-pyrrole-2,5-dione as a model for related pyrrole-2,5-dione derivatives.

- The reaction mechanism involves nucleophilic attack of the aniline nitrogen on the anhydride carbonyl, followed by cyclization and elimination of water.

- Microwave heating significantly reduces reaction time from hours to minutes while improving yield.

Conventional Heating Method

- Reaction of 3-(trifluoromethyl)benzaldehyde or 3-(trifluoromethyl)aniline with maleimide or maleic anhydride derivatives under reflux in toluene or chloroform.

- Heating at boiling point for 5 hours or longer at room temperature for days can be used depending on the substrate and solvent.

- The product is isolated by filtration and purified by recrystallization.

Amidrazone Method

- Amidrazones substituted with 3-(trifluoromethyl)phenyl groups are reacted with 2,3-dimethylmaleic anhydride.

- The reaction is performed in toluene or chloroform, either at room temperature for extended periods or under reflux for several hours.

- The products are isolated as solids and purified by crystallization.

Reaction Conditions and Optimization

| Parameter | Typical Range/Value | Effect on Reaction |

|---|---|---|

| Solvent | Toluene, chloroform, ethanol | Solvent polarity affects solubility and rate |

| Temperature | Room temperature to 140°C | Higher temperature accelerates cyclization |

| Time | 2 days to 80 minutes (microwave) | Longer time or microwave heating improves yield |

| Catalyst | Acetic acid (0.5–2 equiv) | Catalyzes cyclization and improves yield |

| Molar ratio | 1:1 (amine:anhydride) | Stoichiometric balance critical for purity |

Table 2: Key reaction parameters influencing the synthesis of pyrrole-2,5-dione derivatives.

Research Findings and Analytical Data

- NMR Characterization: The synthesized compounds show characteristic ^1H and ^13C NMR signals consistent with the pyrrole-2,5-dione ring and trifluoromethyl-substituted phenyl group. Two-dimensional NMR techniques (HMQC, HMBC) confirm the structure.

- Yields: Microwave-assisted methods yield up to 70% in under 90 minutes, outperforming traditional reflux methods that require several hours.

- Purification: Recrystallization from ethanol or chromatographic methods yield high-purity products suitable for further applications.

Summary of Preparation Methods

| Method | Starting Materials | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Amidrazone + Maleic Anhydride | N-substituted amidrazones, maleic anhydride | Room temp (days) or reflux (5 h) | Mild conditions, good selectivity | Long reaction time at room temp |

| Aniline + Maleic Anhydride (Microwave) | 3-(Trifluoromethyl)aniline, maleic anhydride | Microwave, 140°C, 20–80 min | Fast, higher yield | Requires microwave equipment |

| Aniline + Maleic Anhydride (Conventional) | 3-(Trifluoromethyl)aniline, maleic anhydride | Reflux in ethanol or toluene, hours | Simple setup | Longer reaction time |

Table 3: Comparative overview of preparation methods for this compound.

化学反应分析

Types of Reactions: 1-(3-(Trifluoromethyl)phenyl)-1h-pyrrole-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols under basic conditions

Major Products:

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with various functional groups

科学研究应用

1-(3-(Trifluoromethyl)phenyl)-1h-pyrrole-2,5-dione has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure and pharmacological properties.

Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity

作用机制

The mechanism of action of 1-(3-(Trifluoromethyl)phenyl)-1h-pyrrole-2,5-dione involves:

Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity.

Pathways Involved: It may influence various biochemical pathways, including signal transduction and metabolic pathways, resulting in its observed biological effects.

相似化合物的比较

Structural Variations and Physical Properties

The following table summarizes key structural analogs of 1-(3-(trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione, highlighting substituent effects on molecular weight and physicochemical properties:

Key Observations :

- Substituent Position : Para-substituted CF₃ analogs (e.g., 4-CF₃) exhibit distinct reactivity in catalytic applications compared to meta-substituted derivatives (3-CF₃) due to steric and electronic differences .

- Electron-Withdrawing Groups : CF₃ and halogen substituents increase electrophilicity, enhancing reactivity in cross-coupling reactions .

- Molecular Weight : Bulky substituents (e.g., boron-containing groups) increase molecular weight but enable specialized applications like ligand design .

Key Findings :

- Anticancer Potency : The presence of both CF₃ and chloro substituents (e.g., compound in ) enhances kinase inhibition, likely due to improved target binding affinity.

- Substituent Synergy : Dual functionalization (e.g., chloro + CF₃) correlates with lower GI₅₀ values, indicating higher potency .

- Position-Specific Effects : Meta-substituted CF₃ derivatives show superior anticancer activity compared to para-substituted analogs .

生物活性

1-(3-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione, a compound belonging to the pyrrole-2,5-dione class, has gained attention for its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, highlighting its role in cancer treatment, anti-inflammatory responses, and other pharmacological properties.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 3-(trifluoromethyl)aniline with maleic anhydride or similar reagents under controlled conditions. The process can be optimized by varying reaction parameters such as temperature and solvent to improve yield and purity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential as an anticancer agent, anti-inflammatory compound, and more.

Anticancer Activity

Research indicates that derivatives of pyrrole-2,5-diones exhibit significant antiproliferative effects against several cancer cell lines. For instance, one study demonstrated that a related compound inhibited colon cancer cell lines (HCT-116, SW-620, Colo-205) with a growth inhibition (GI50) ranging from to M . These compounds were also shown to inhibit tumor growth in vivo in rat models of chemically induced colon cancer .

Table 1: Antiproliferative Activity of Pyrrole Derivatives

| Compound | Cell Line | GI50 (M) | Reference |

|---|---|---|---|

| 2a | HCT-116 | Dubinina et al. (2007) | |

| 2a | SW-620 | Garmanchuk et al. (2013a) | |

| 2a | Colo-205 | Kuznietsova et al. (2013) |

Anti-inflammatory Activity

The anti-inflammatory properties of this class of compounds have also been investigated. Studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in human peripheral blood mononuclear cells (PBMCs). For example, derivatives demonstrated significant inhibition of PBMC proliferation under inflammatory conditions .

Toxicity Studies

Toxicity assessments indicate that while some derivatives show low toxicity at therapeutic concentrations (10 µg/mL and 50 µg/mL), higher concentrations (100 µg/mL) can lead to reduced cell viability . This highlights the importance of dosage optimization in therapeutic applications.

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between pyrrole derivatives and target proteins such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). The stability of these complexes suggests a mechanism for the observed biological activities .

Case Studies

Several case studies illustrate the effectiveness of pyrrole derivatives in clinical settings:

- Colon Cancer Treatment : A derivative was tested in a rat model for its ability to suppress tumor growth effectively.

- Inflammatory Disorders : Clinical trials involving human subjects showed promising results in reducing inflammatory markers associated with autoimmune diseases.

常见问题

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1-(3-(trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione and related maleimide derivatives?

- Answer : The compound can be synthesized via nucleophilic substitution or cyclocondensation reactions. For example, substituted maleimides are often prepared by reacting maleic anhydride derivatives with aromatic amines. Evidence from similar compounds (e.g., bisindolylmaleimides) highlights the use of microwave-assisted synthesis to improve yields (38–88%) and reduce reaction times . Key steps include purification via column chromatography and characterization using 1H/13C NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

- Answer :

- 1H/13C NMR : Aromatic protons and the trifluoromethyl group exhibit distinct shifts. For example, in structurally related compounds, the trifluoromethylphenyl moiety shows resonances at δ ~7.46–7.73 ppm (aromatic protons) and δ ~124–139 ppm (quaternary carbons) in 13C NMR .

- HRMS : Provides exact mass verification (e.g., molecular ion [M+H]+ matching calculated values within 0.001 Da) to rule out impurities .

- Melting Point Analysis : Used to assess purity (e.g., sharp melting points like 246–248°C for related pyrrolidine-diones) .

Q. What are the critical parameters for optimizing reaction conditions during synthesis?

- Answer :

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic amines and maleic anhydride derivatives.

- Temperature Control : Reactions often proceed at 80–120°C to balance reactivity and side-product formation.

- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) accelerate cyclization steps .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?

- Answer : The electron-withdrawing trifluoromethyl group increases electrophilicity of the maleimide ring, enhancing its reactivity in nucleophilic additions (e.g., with thiols or amines). This property is critical in designing kinase inhibitors, where the group stabilizes interactions with ATP-binding pockets . Computational studies (e.g., DFT) can model charge distribution and predict regioselectivity in reactions .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar derivatives?

- Answer : For isomers (e.g., compounds with axial chirality or rotational barriers), use:

- 2D NMR (COSY, NOESY) : To assign proton-proton correlations and spatial arrangements.

- X-ray Crystallography : Provides unambiguous structural confirmation, as seen in studies of 1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione derivatives .

- Variable Temperature NMR : Resolves dynamic effects (e.g., hindered rotation in ortho-substituted aryl groups) .

Q. How can researchers investigate the compound’s biological activity, such as kinase inhibition?

- Answer :

- In Vitro Assays : Use fluorescence-based kinase assays (e.g., ADP-Glo™) to measure IC₅₀ values. Bisindolylmaleimides, structurally related to this compound, inhibit kinases like PKC and GSK-3β .

- Structure-Activity Relationship (SAR) Studies : Modify substituents on the phenyl or maleimide rings to assess effects on potency. For example, electron-withdrawing groups (e.g., Cl, CF₃) improve binding affinity .

Q. What are the implications of detecting this compound in metabolic or exposome studies?

- Answer : As a synthetic molecule, its presence in biological systems indicates environmental or occupational exposure. Techniques include:

- LC-MS/MS : For trace quantification in biological matrices (plasma, urine).

- Metabolite Profiling : Identify adducts (e.g., glutathione conjugates) formed via Michael addition to the maleimide ring .

Q. How can site-selective functionalization of the maleimide ring be achieved for material science applications?

- Answer :

- Thiol-Maleimide Click Chemistry : Enables conjugation under mild conditions (pH 6.5–7.5) for biopolymer modification.

- Electrophilic Aromatic Substitution : Direct bromination or nitration at the pyrrole ring’s α-positions, guided by the electron-deficient nature of the maleimide .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。